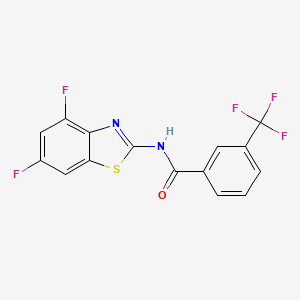

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzothiazole derivatives, including compounds similar to N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide, involves multi-step reactions that typically start from readily available benzothiazole precursors. For instance, the synthesis of related compounds has been reported through reactions that involve condensation, cyclization, and substitution processes, providing a framework for understanding how our compound of interest could be synthesized (Rana et al., 2008; Wang et al., 2013).

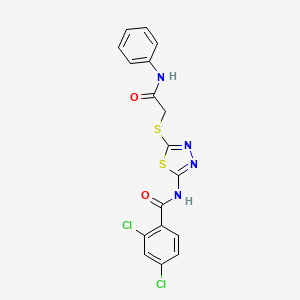

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives, including N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide, is characterized by the presence of a benzothiazole core attached to a benzamide moiety. This structure is crucial for the compound's chemical behavior and potential biological activities. Crystallographic studies provide insights into the compound's conformation and the spatial arrangement of its functional groups, contributing to a deeper understanding of its reactivity and interactions (Ćaleta et al., 2008).

Chemical Reactions and Properties

Benzothiazole derivatives engage in various chemical reactions, reflecting their rich chemistry. These compounds can undergo nucleophilic substitution, electrophilic substitution, and coupling reactions, amongst others. The presence of fluorine atoms and the trifluoromethyl group in N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide likely influences its reactivity, making it a versatile compound for further chemical modifications (Horishny & Matiychuk, 2020).

科学的研究の応用

Corrosion Inhibition

Benzothiazole derivatives, including those structurally related to N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide, have been studied for their corrosion inhibiting effects. For instance, certain benzothiazole compounds were synthesized and found to offer extra stability and higher inhibition efficiencies against steel corrosion in acidic solutions. These inhibitors can be adsorbed onto surfaces through physical and chemical means, showcasing their potential as effective corrosion inhibitors for carbon steel in harsh environments (Hu et al., 2016).

Fluorination in Medicinal Chemistry

The use of fluorination techniques in the synthesis of benzothiazole derivatives has been reported to enhance their applicability in medicinal chemistry and synthesis. For example, a study described a Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination protocol that utilized N-fluoro-2,4,6-trimethylpyridinium triflate as the F(+) source. This method underscores the relevance of fluorinated benzothiazole compounds in the development of new functional groups for medicinal chemistry applications (Wang et al., 2009).

Synthesis of Fluorinated Benzothiazole Derivatives

Research into the synthesis of fluorinated benzothiazole derivatives, such as 2-trifluoromethyl and 2-difluoromethyl substituted compounds, has shown efficient one-pot reactions yielding good to excellent yields. These methods facilitate the production of fluorinated benzothiazole compounds, expanding their potential applications in drug synthesis and the creation of new materials (Ge et al., 2007).

Luminescent Materials

Benzothiazole derivatives have also been explored for their photophysical properties, leading to the development of luminescent materials. A study on benzothiazole-enamide-based boron difluoride complexes revealed their potential as aggregation-induced emission (AIE) luminophores, exhibiting tunable emission and highly efficient solid-state emission. These properties indicate their suitability as fluorescent sensors for acidic vapors and other applications in optoelectronic devices (Liu et al., 2015).

Antibacterial Agents

Another application of benzothiazole derivatives is in the development of antibacterial agents. For example, N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes have been synthesized and shown to exhibit significant antibacterial activity against a range of microorganisms. This highlights the potential of benzothiazole derivatives as foundational structures for new antibacterial compounds (Obasi et al., 2017).

特性

IUPAC Name |

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H7F5N2OS/c16-9-5-10(17)12-11(6-9)24-14(21-12)22-13(23)7-2-1-3-8(4-7)15(18,19)20/h1-6H,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXVLIJYMLGWGIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H7F5N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-7-(diethylamino)-2-[(2-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2497848.png)

![N-(2,6-dimethylphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2497856.png)

![(E)-methyl 2-(6-methoxy-2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2497864.png)

![(E)-3-[5-(Difluoromethyl)-1-methylpyrazol-3-yl]prop-2-enoic acid](/img/structure/B2497865.png)

![[3-(2-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2497866.png)

![1-{[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methyl}pyrrolidin-3-amine dihydrochloride](/img/structure/B2497867.png)

![(E)-4-(Dimethylamino)-N-methyl-N-[(3-methylimidazol-4-yl)methyl]but-2-enamide](/img/structure/B2497870.png)